1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol
Overview
Description
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base can yield the desired oxazole derivative. The reaction typically requires heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group on the oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one.
Reduction: Various reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Scientific Research Applications
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the hydroxyl group allows for versatile applications in various fields .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-7-9-5(6)2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSPNNPWVCTCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302935 | |
Record name | α,5-Dimethyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-32-7 | |
Record name | α,5-Dimethyl-4-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6506-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,5-Dimethyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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